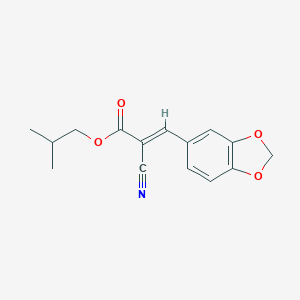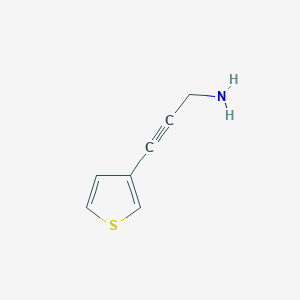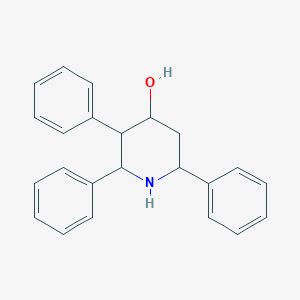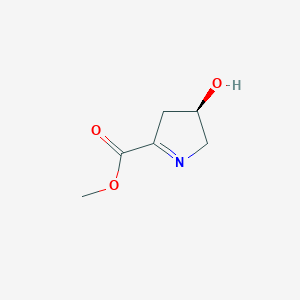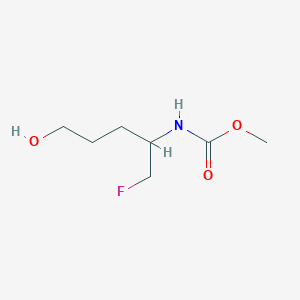
Methyl 1-(fluoromethyl)-4-hydroxybutylcarbamate
説明
Methyl 1-(fluoromethyl)-4-hydroxybutylcarbamate, also known as FMOC, is a chemical compound that has been used in scientific research for its various properties. This compound is a carbamate derivative that has been synthesized through a specific method.
作用機序
The mechanism of action of Methyl 1-(fluoromethyl)-4-hydroxybutylcarbamate involves its ability to protect the amine group of amino acids during peptide synthesis. This protection is achieved through the formation of a covalent bond between the amine group and the carbamate group of Methyl 1-(fluoromethyl)-4-hydroxybutylcarbamate. This bond is stable under the conditions of peptide synthesis, allowing for the selective deprotection of other functional groups.
Biochemical and Physiological Effects:
Methyl 1-(fluoromethyl)-4-hydroxybutylcarbamate does not have any known biochemical or physiological effects. This compound is used solely for scientific research purposes and is not intended for human or animal consumption.
実験室実験の利点と制限
One of the primary advantages of using Methyl 1-(fluoromethyl)-4-hydroxybutylcarbamate in lab experiments is its ability to selectively protect the amine group of amino acids during peptide synthesis. This protection allows for the synthesis of complex peptides with multiple functional groups. However, one limitation of Methyl 1-(fluoromethyl)-4-hydroxybutylcarbamate is that it can be difficult to remove after peptide synthesis is complete. This can result in decreased yields and purity of the final product.
将来の方向性
There are several future directions for the use of Methyl 1-(fluoromethyl)-4-hydroxybutylcarbamate in scientific research. One potential application is in the synthesis of complex peptides for use in drug discovery. Methyl 1-(fluoromethyl)-4-hydroxybutylcarbamate can be used to protect the amine group of amino acids during the synthesis of these peptides, allowing for the creation of novel drug candidates. Additionally, Methyl 1-(fluoromethyl)-4-hydroxybutylcarbamate can be used as a fluorescent labeling reagent for the detection and analysis of proteins and peptides in biological samples. Overall, Methyl 1-(fluoromethyl)-4-hydroxybutylcarbamate has the potential to be a valuable tool in the field of scientific research.
科学的研究の応用
Methyl 1-(fluoromethyl)-4-hydroxybutylcarbamate has been used in various scientific research applications due to its unique properties. One of the primary uses of Methyl 1-(fluoromethyl)-4-hydroxybutylcarbamate is as a protecting group for amino acids during peptide synthesis. This compound can protect the amine group of the amino acid, allowing for the selective deprotection of other functional groups during the synthesis process. Methyl 1-(fluoromethyl)-4-hydroxybutylcarbamate has also been used as a fluorescent labeling reagent for proteins and peptides, allowing for their detection and analysis.
特性
CAS番号 |
124211-05-8 |
|---|---|
製品名 |
Methyl 1-(fluoromethyl)-4-hydroxybutylcarbamate |
分子式 |
C7H14FNO3 |
分子量 |
179.19 g/mol |
IUPAC名 |
methyl N-(1-fluoro-5-hydroxypentan-2-yl)carbamate |
InChI |
InChI=1S/C7H14FNO3/c1-12-7(11)9-6(5-8)3-2-4-10/h6,10H,2-5H2,1H3,(H,9,11) |
InChIキー |
WKEYGEGSUZPGKA-UHFFFAOYSA-N |
SMILES |
COC(=O)NC(CCCO)CF |
正規SMILES |
COC(=O)NC(CCCO)CF |
同義語 |
Carbamic acid, [1-(fluoromethyl)-4-hydroxybutyl]-, methyl ester (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

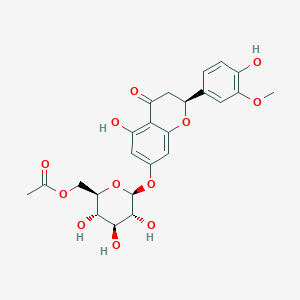
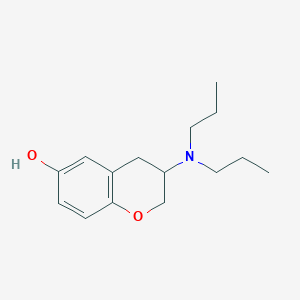
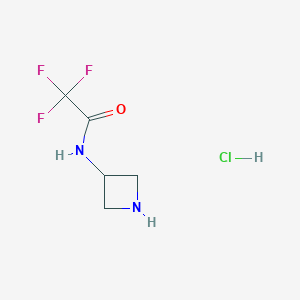
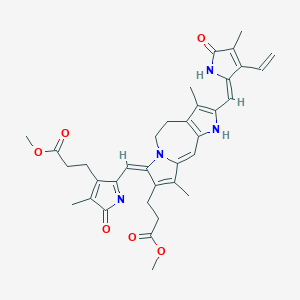
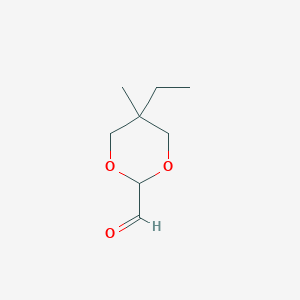
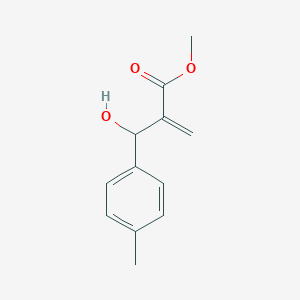

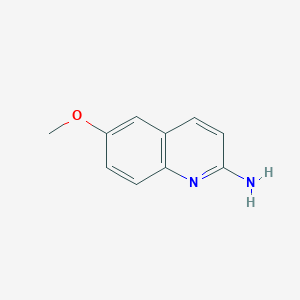
![8-(2,4-Dimethoxyphenyl)-6-methoxy-6,7-dimethyl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene](/img/structure/B55853.png)
